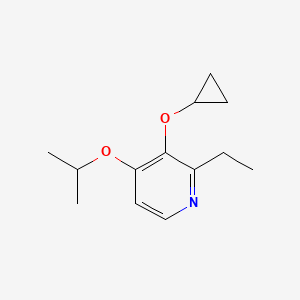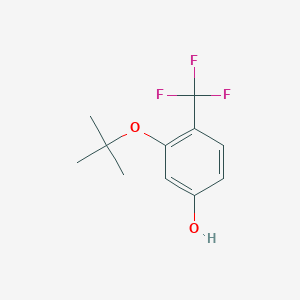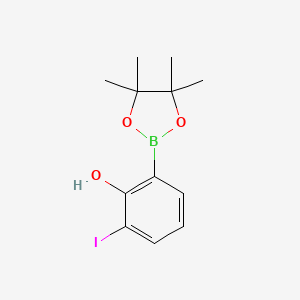
3-(Chloromethyl)-5-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-5-fluorobenzaldehyde: is an organic compound with the molecular formula C8H6ClFO It features a benzene ring substituted with a chloromethyl group at the third position and a fluorine atom at the fifth position, along with an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-5-fluorobenzaldehyde can be achieved through several methods. One common approach involves the chloromethylation of 5-fluorobenzaldehyde using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Chloromethyl)-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic medium is a typical oxidizing agent.
Reduction: Sodium borohydride in methanol or ethanol is a common reducing agent.
Major Products:
Nucleophilic Substitution: Products include 3-(aminomethyl)-5-fluorobenzaldehyde or 3-(thiomethyl)-5-fluorobenzaldehyde.
Oxidation: The major product is 3-(chloromethyl)-5-fluorobenzoic acid.
Reduction: The major product is 3-(chloromethyl)-5-fluorobenzyl alcohol.
Applications De Recherche Scientifique
Chemistry: 3-(Chloromethyl)-5-fluorobenzaldehyde is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules for research and development.
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated aromatic aldehydes on biological systems. It may also serve as a building block for the synthesis of potential pharmaceutical agents.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-5-fluorobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing for various substitution reactions. The aldehyde group can participate in oxidation-reduction reactions, influencing the compound’s behavior in different chemical environments.
Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes and proteins that recognize aldehyde or fluorinated aromatic groups. These interactions can lead to changes in cellular processes and biochemical pathways, making the compound a useful tool in biochemical research.
Comparaison Avec Des Composés Similaires
3-(Chloromethyl)-5-methylbenzaldehyde: Similar structure but with a methyl group instead of a fluorine atom.
3-(Chloromethyl)-5-bromobenzaldehyde: Similar structure but with a bromine atom instead of a fluorine atom.
3-(Chloromethyl)-5-nitrobenzaldehyde: Similar structure but with a nitro group instead of a fluorine atom.
Uniqueness: 3-(Chloromethyl)-5-fluorobenzaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H6ClFO |
|---|---|
Poids moléculaire |
172.58 g/mol |
Nom IUPAC |
3-(chloromethyl)-5-fluorobenzaldehyde |
InChI |
InChI=1S/C8H6ClFO/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3,5H,4H2 |
Clé InChI |
FHODVIJVHUTGFY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C=O)F)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14843872.png)












